molecular formula C11H13N3O5 B2410973 4-(4-Methyl-2,6-dinitrophenyl)morpholine CAS No. 60145-72-4

4-(4-Methyl-2,6-dinitrophenyl)morpholine

Cat. No. B2410973
CAS RN: 60145-72-4
M. Wt: 267.241
InChI Key: YMPGSUOBBQXLSJ-UHFFFAOYSA-N
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Description

4-(4-Methyl-2,6-dinitrophenyl)morpholine is a chemical compound with the molecular formula C11H13N3O5 . It is a solid substance with a molecular weight of 267.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O5/c1-8-6-9(13(15)16)11(10(7-8)14(17)18)12-2-4-19-5-3-12/h6-7H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Herbicide and Insecticide Characterization

  • Amine salts of dinitroalkyl phenols, which include compounds like 4-(4-Methyl-2,6-dinitrophenyl)morpholine, have been explored for their potential use as herbicides and insecticides. Research has focused on characterizing these compounds to understand their suitability for such applications (Dutton et al., 1953).

Aromatic Nucleophilic Substitution Reactions

  • Studies have investigated the reaction mechanisms involving compounds like this compound in aromatic nucleophilic substitution reactions. These reactions are significant in various chemical synthesis processes and the understanding of their mechanisms is vital (Emokpae et al., 1993).

Crystal Structure Analysis

  • The crystal structure of related compounds, such as 4-(2,4-Dinitrophenylsulfanyl)morpholine, has been analyzed to understand their molecular configuration and potential applications in various fields like material science (Brito et al., 2006).

Kinetic Studies in Chemical Reactions

  • Kinetic studies of reactions involving morpholine derivatives provide insights into their behavior in different solvents, which is essential for their application in chemical synthesis and pharmaceuticals (Ayediran et al., 1977).

Acylation Reactions

  • The acylation of morpholine derivatives has been studied to understand their reactions with different chemical agents. This research is crucial for developing new pharmaceuticals and chemical compounds (Kochetova et al., 2015).

Photophysical Characterization

  • Research into the photophysical properties of morpholine derivatives like 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine contributes to the development of materials with specific optical properties, useful in electronics and photonics (Chin et al., 2010).

Sterically Hindered Cyclohexadienes

  • Studies on compounds like 4-[α-morpholino-α-(2-hydroxyphenyl)]methyl-2,6-di-(tert-butyl)-phenol showcase their unusual synthesis pathways and thermochromic properties, which have implications in materials science and chemistry (Komissarov et al., 1991).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(4-methyl-2,6-dinitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c1-8-6-9(13(15)16)11(10(7-8)14(17)18)12-2-4-19-5-3-12/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPGSUOBBQXLSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N2CCOCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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